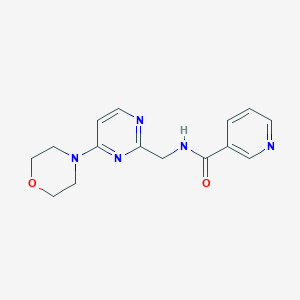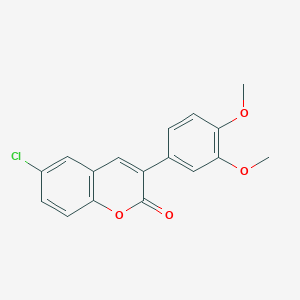![molecular formula C17H25ClN4O4S B2368842 N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide CAS No. 878723-10-5](/img/structure/B2368842.png)
N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide is a chemical compound that has garnered significant attention in the scientific research community. It is commonly referred to as "CMPD101" and is a potent and selective inhibitor of the protein kinase CK1δ. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have synthesized and evaluated compounds related to N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide, demonstrating broad-spectrum antimicrobial properties. Compounds have shown significant Minimum Inhibitory Concentration (MIC) values against Candida species, suggesting potential use in treating fungal infections. The antimicrobial efficacy is supported by structural confirmation through IR, 1H NMR, and mass spectral data (Özlem Temiz‐Arpacı et al., 2005).
Anticancer Activity
A novel series of acetamide derivatives, possessing morpholine or different piperazines, has been synthesized and characterized, with some compounds showing promising anticancer activity in vitro. The assessment of toxicities and drug-likeness profiles of these compounds suggests their potential as anticancer agents, with significant activity observed against certain cancer cell lines (Ahmed R Ali et al., 2013).
Acetylcholinesterase Inhibitors
Compounds derived from N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide have been investigated for their potential as acetylcholinesterase inhibitors. These inhibitors could play a crucial role in treating diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Certain synthesized compounds demonstrated high inhibition rates, indicating potential therapeutic applications (L. Yurttaş et al., 2013).
Anticonvulsant Properties
Research into N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide derivatives has also explored their anticonvulsant properties. Some derivatives have shown efficacy in preclinical models of epilepsy, offering potential new avenues for the treatment of this condition. The evaluation of these compounds in animal models has highlighted their promise in managing seizures with minimal neurotoxicity, suggesting a favorable therapeutic profile (K. Kamiński et al., 2011).
DNA and Protein Binding Studies
The interaction of related compounds with DNA and proteins has been studied, revealing their potential in understanding molecular mechanisms underlying various biological processes. These studies provide insights into the interaction dynamics of these compounds with biological macromolecules, which is crucial for drug development and therapeutic applications (N. Raj et al., 2020).
Enzyme Inhibition
Derivatives of N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide have been evaluated for their enzyme inhibitory activities, particularly against enzymes like carbonic anhydrase and cholinesterases. Such inhibitors have potential therapeutic applications in conditions like glaucoma, Alzheimer's disease, and myasthenia gravis (N. Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O4S/c1-14-2-3-15(18)12-16(14)19-17(23)13-20-4-6-21(7-5-20)27(24,25)22-8-10-26-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXZLBKRZHJGIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

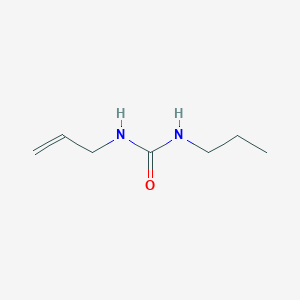


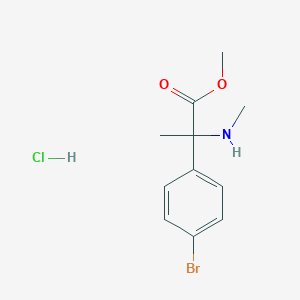
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)
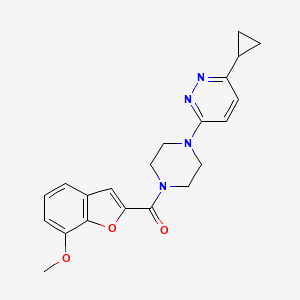

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)

